molecular formula B4Si B12062693 Silicon tetraboride

Silicon tetraboride

Cat. No.: B12062693
M. Wt: 71.3 g/mol
InChI Key: ICTBYMXYRGXSHS-UHFFFAOYSA-N
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Description

Silicon tetraboride is a lightweight ceramic compound formed between silicon and boron. It is known for its high hardness and thermal stability, making it a valuable material in various industrial applications. The compound is typically black and crystalline, with a density of approximately 2.52 g/cm³ .

Properties

Molecular Formula

B4Si

Molecular Weight

71.3 g/mol

IUPAC Name

1-sila-2,3,4,5-tetraboracyclopenta-1,3,5-triene

InChI

InChI=1S/B4Si/c1-2-4-5-3-1

InChI Key

ICTBYMXYRGXSHS-UHFFFAOYSA-N

Canonical SMILES

B1=BB=[Si]=B1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Silicon tetraboride can be synthesized directly from its elemental components, silicon and boron. The reaction typically involves heating these elements together in a high-temperature environment. The tetraboride was first synthesized in 1960 by three independent groups .

Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of silicon and boron in a furnace. The process requires precise control of temperature and reaction conditions to ensure the formation of the desired compound. The resulting product is then purified to remove any impurities .

Chemical Reactions Analysis

Oxidation Reactions

Silicon tetraboride exhibits exceptional oxidation resistance at high temperatures. In air or oxygen-rich environments:

  • Primary Reaction :

    SiB₄+O₂SiO₂+B₂O₃\text{SiB₄} + \text{O₂} \rightarrow \text{SiO₂} + \text{B₂O₃}

    This reaction forms a protective oxide layer of silicon dioxide (SiO₂) and boron trioxide (B₂O₃), which inhibits further oxidation. Studies indicate that SiB₄-based materials can withstand oxidation for over 100 hours at 1370°C .

Condition Oxidation Products Temperature Stability
Air or O₂ atmosphereSiO₂, B₂O₃Up to 1370°C

Reduction Reactions

Reduction with hydrogen gas at elevated temperatures yields elemental boron and silicon:

  • Primary Reaction :

    SiB₄+H₂Si+4B+H₂O(simplified)\text{SiB₄} + \text{H₂} \rightarrow \text{Si} + 4\text{B} + \text{H₂O} \quad (\text{simplified})

    This process is critical for recovering pure boron and silicon from boride precursors.

Halogenation Reactions

This compound reacts with halogens (e.g., F₂, Cl₂, Br₂) under high-temperature conditions to form boron and silicon halides:

  • Example with Chlorine :

    SiB₄+6Cl₂SiCl₄+4BCl₃\text{SiB₄} + 6\text{Cl₂} \rightarrow \text{SiCl₄} + 4\text{BCl₃}

    Similar reactions occur with fluorine and bromine, producing volatile halides like BF₃ and SiBr₄ .

Thermal Stability and Phase Behavior

This compound is part of a broader family of boron-rich silicides (e.g., SiB₃, SiB₆, SiBₙ). Key phase transitions and stability ranges include:

Phase Composition (Mol. % Si) Stability Range
SiB₃21.5–26% SiStable up to 1500°C
SiB₆~14% SiHigh-temperature applications
SiBₙ (n=12–50)2–6% SiMetastable under extreme conditions

Key Challenges and Research Gaps

  • Limited experimental data on SiB₄’s reaction kinetics and thermodynamics.

  • Most studies focus on structural properties rather than reaction mechanisms .

Scientific Research Applications

Silicon tetraboride has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor for the synthesis of other boron-containing compounds.

    Biology and Medicine: Investigated for its potential use in biomedical devices due to its biocompatibility and hardness.

    Industry: Employed in the production of high-temperature ceramics, cutting tools, and wear-resistant coatings. .

Mechanism of Action

The mechanism by which silicon tetraboride exerts its effects is primarily related to its physical and chemical properties. Its high hardness and thermal stability make it an effective material for protective coatings and cutting tools. The compound’s ability to withstand high temperatures and resist oxidation is due to the strong covalent bonds between silicon and boron atoms .

Comparison with Similar Compounds

  • Silicon triboride (SiB₃)
  • Silicon hexaboride (SiB₆)
  • Boron carbide (B₄C)
  • Boron phosphide (B₆P)
  • Boron oxide (B₆O)

Comparison: Silicon tetraboride is unique among these compounds due to its specific stoichiometry and crystal structure. It is isomorphous to boron carbide, boron phosphide, and boron oxide, but it is metastable with respect to silicon hexaboride. This means that while it shares some structural similarities with these compounds, it has distinct properties that make it suitable for specific applications, such as its use in high-temperature environments and its electrical conductivity .

Q & A

What are the established methods for synthesizing silicon tetraboride in laboratory settings?

This compound is typically synthesized via high-temperature solid-state reactions. A common approach involves heating stoichiometric mixtures of elemental silicon and boron in an inert atmosphere (e.g., argon) at temperatures exceeding 1500°C. For example, early syntheses in the 1960s utilized resistance furnaces to achieve the required thermal conditions, with subsequent quenching to stabilize the compound . Alternative methods include chemical vapor deposition (CVD) using silicon and boron precursors, though this requires precise control of gas-phase stoichiometry and substrate temperatures. Researchers must ensure purity by employing high-purity starting materials (≥99.9%) and characterizing products via X-ray diffraction (XRD) to confirm phase purity .

How is the crystal structure of this compound determined experimentally?

The crystal structure is resolved using single-crystal XRD or powder neutron diffraction , which reveal atomic positions and bonding patterns. For SiB₄, studies indicate a layered sp²-bonded structure with slight out-of-plane buckling, as observed in boron-rich silicon compounds . Synchrotron-based XRD under high-pressure conditions has also been employed to study structural stability, revealing resistance to phase transitions up to 30 GPa . Computational validation via density functional theory (DFT) further refines experimental data by predicting bond lengths and electronic properties .

What are the key physical properties of this compound, and how are they measured?

PropertyValueMeasurement TechniqueReference
Density2.40 g/cm³Pycnometry
Melting Point1870°C (decomposes)Differential thermal analysis (DTA)
Electrical ConductivitySemiconductorFour-point probe resistivity
Hardness~9.5 MohsNanoindentation

Thermal stability is assessed via thermogravimetric analysis (TGA), while hardness measurements often use diamond anvil cells coupled with in situ XRD under high pressures .

What methodologies are used to assess the thermal stability of this compound under extreme conditions?

Advanced studies employ in situ high-temperature XRD and laser-heated diamond anvil cells to monitor phase transitions and decomposition pathways. For instance, SiB₄ remains stable up to 1870°C but decomposes into silicon and boron-rich phases beyond this temperature . High-pressure experiments (e.g., >30 GPa) combined with Raman spectroscopy reveal changes in vibrational modes, indicating bond reorganization without structural collapse . Computational models (e.g., molecular dynamics simulations) predict decomposition kinetics, guiding experimental design .

How can computational modeling enhance understanding of this compound’s electronic properties?

First-principles calculations (e.g., DFT) are critical for elucidating electronic band structures, phonon dispersion, and thermodynamic stability. These models predict a semiconducting behavior with a narrow bandgap (~1.2 eV), consistent with experimental resistivity measurements . Hybrid functional approaches (e.g., HSE06) improve accuracy in describing boron-silicon bonding, which is crucial for applications in high-temperature electronics .

How can researchers resolve contradictions in reported physical properties across studies?

Discrepancies often arise from impurities or variations in synthesis methods. To address this:

  • Purity Analysis : Use XRD and energy-dispersive X-ray spectroscopy (EDS) to detect secondary phases .
  • Replication Studies : Reproduce experiments using identical precursors and conditions .
  • Meta-Analysis : Compare datasets across peer-reviewed studies, prioritizing results from high-pressure or high-temperature setups .

For example, density variations may stem from porosity in sintered samples, necessitating Archimedes’ principle measurements for correction .

What are best practices for documenting experimental procedures to ensure reproducibility?

  • Detailed Methods : Specify furnace heating rates, gas flow rates, and precursor particle sizes .
  • Supplementary Data : Include raw XRD patterns, TGA curves, and microstructural images in supporting information .
  • Error Reporting : Quantify uncertainties in measurements (e.g., ±0.5% for density) .

Journals like the Beilstein Journal of Organic Chemistry mandate full experimental disclosure, including instrument calibration details .

How should researchers analyze and present contradictory data in this compound studies?

  • Statistical Frameworks : Apply ANOVA or t-tests to assess significance of divergent results .
  • Contextualization : Discuss how synthesis conditions (e.g., ambient vs. inert atmosphere) influence outcomes .
  • Transparent Reporting : Use IMRaD structure to separate observations (Results) from interpretations (Discussion) .

For instance, discrepancies in hardness values may reflect differences in indentation load or crystallographic orientation .

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